N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Structurally, it features a thienopyrimidinone core substituted with a 3-ethyl group, a 4-methylphenyl moiety at position 7, and a sulfanyl acetamide side chain linked to a 4-ethoxyphenyl group. Its molecular weight (calculated as 465.56 g/mol) places it within the typical range for small-molecule drug candidates.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-28-24(30)23-22(20(14-32-23)17-8-6-16(3)7-9-17)27-25(28)33-15-21(29)26-18-10-12-19(13-11-18)31-5-2/h6-14H,4-5,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFZBKZDAMBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1040632-24-3) is a complex compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with several functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 479.6 g/mol. The structural complexity allows for diverse interactions within biological systems.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound, particularly through its effects on various cancer cell lines.
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, specifically VEGFR-2 and AKT. In vitro studies reported IC50 values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT, indicating potent inhibitory activity .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through caspase activation, leading to cell cycle arrest. For instance, flow cytometry analysis revealed significant S phase arrest in treated cells, suggesting a mechanism that disrupts normal cell cycle progression .
Case Studies
A study evaluating the cytotoxic effects of various derivatives of thieno[3,2-d]pyrimidines found that compounds similar to this compound exhibited selective toxicity against liver cell carcinoma while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial efficacy.
Findings
Research indicates that certain thieno[3,2-d]pyrimidine derivatives possess antibacterial activity against a range of pathogens. The presence of the sulfanyl group appears to enhance this activity by facilitating interactions with bacterial enzymes .
Comparative Analysis
To provide further insight into the biological activity of this compound compared to similar derivatives, the following table summarizes key findings:
| Compound Name | IC50 (VEGFR-2) | IC50 (AKT) | Apoptosis Induction | Antimicrobial Activity |
|---|---|---|---|---|
| N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo... | 0.075 μM | 4.60 μM | Yes | Moderate |
| Compound A | 0.126 μM | 6.96 μM | Yes | Low |
| Compound B | 0.150 μM | 5.00 μM | No | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Trifluoromethoxy Substitution The compound 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () replaces the ethoxy group with a trifluoromethoxy moiety. This substitution increases electronegativity and metabolic stability due to the strong electron-withdrawing effect of the CF₃ group. However, it raises the molecular weight to 507.51 g/mol, which may affect pharmacokinetics .
b. Chlorophenyl Derivatives N-(4-chlorophenyl)- and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () feature chlorine substituents. Crystallographic data reveal planar geometries, suggesting rigid conformations that may favor crystal packing and stability .
c. Methoxy and Amino Substitutions In 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), the methoxy group provides moderate lipophilicity, while the amino group introduces basicity. This compound demonstrated antimicrobial activity, highlighting the importance of the sulfanyl acetamide motif in biological interactions .
Modifications to the Thienopyrimidinone Core
a. Alkyl Chain Variations N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () substitutes the ethyl group with a methyl group on the pyrimidinone ring and incorporates a butylphenyl side chain. The shorter methyl group reduces steric hindrance, while the butyl chain increases hydrophobicity (logP ~4.2 predicted). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
b. Diaminopyrimidine Analogs Compounds like those in replace the thienopyrimidinone core with a diaminopyrimidine system. However, this modification reduces aromaticity, which may impact π-π stacking in target binding .
Table 1: Comparative Data for Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
